molecular formula C22H29Cl2N5O B1669837 N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride CAS No. 141034-42-6

N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride

Cat. No.: B1669837
CAS No.: 141034-42-6
M. Wt: 450.4 g/mol
InChI Key: BDHAPQXDDJQQBI-JPKZNVRTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DAT-582 involves several key steps:

    Starting Materials: The synthesis begins with 2,6-dichloropyridine-3-carboxylate.

    Nucleophilic Substitution: The selective nucleophilic substitution reaction of methyl 2,6-dichloropyridine-3-carboxylate with 4-methylbenzenethiolate anion in N,N-dimethylformamide at 230°C.

    Methoxylation: The methoxylation of methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate.

    Oxidation: Successive oxidation of the 6-benzenethio moiety.

    Substitution: Nucleophilic substitution of the sulfoxide derivative with methylamine.

    Bromination and Hydrolysis: Bromination followed by alkaline hydrolysis to produce the desired product

Industrial Production Methods

Industrial production of DAT-582 follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves careful control of reaction conditions and purification steps to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

DAT-582 undergoes various chemical reactions, including:

    Oxidation: Conversion of the 6-benzenethio moiety to a sulfoxide derivative.

    Substitution: Nucleophilic substitution reactions involving methylamine and other nucleophiles.

    Bromination: Introduction of bromine atoms into the molecule.

Common Reagents and Conditions

    N,N-Dimethylformamide (DMF): Used as a solvent for nucleophilic substitution reactions.

    Potassium tert-butoxide: Used to generate the 4-methylbenzenethiolate anion.

    Sodium methoxide: Used for methoxylation reactions.

    Methylamine: Used for nucleophilic substitution reactions

Major Products

The major products formed from these reactions include various intermediates leading to the final product, DAT-582.

Scientific Research Applications

DAT-582 has several scientific research applications:

Mechanism of Action

DAT-582 exerts its effects by antagonizing serotonin3 receptors. This action inhibits the binding of serotonin to these receptors, thereby preventing the emetic response. The molecular targets include serotonin3 receptors located in the central and peripheral nervous systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DAT-582 is unique due to its higher potency and longer duration of action compared to ondansetron and granisetron. It is more effective in inhibiting emesis induced by various chemotherapeutic agents .

Properties

CAS No.

141034-42-6

Molecular Formula

C22H29Cl2N5O

Molecular Weight

450.4 g/mol

IUPAC Name

N-[(6R)-1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide;dihydrochloride

InChI

InChI=1S/C22H27N5O.2ClH/c1-16-6-5-7-17(12-16)13-27-11-10-26(2)14-18(15-27)23-22(28)21-19-8-3-4-9-20(19)24-25-21;;/h3-9,12,18H,10-11,13-15H2,1-2H3,(H,23,28)(H,24,25);2*1H/t18-;;/m1../s1

InChI Key

BDHAPQXDDJQQBI-JPKZNVRTSA-N

SMILES

CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C.Cl.Cl

Isomeric SMILES

CC1=CC(=CC=C1)CN2CCN(C[C@H](C2)NC(=O)C3=NNC4=CC=CC=C43)C.Cl.Cl

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C.Cl.Cl

Appearance

Solid powder

Key on ui other cas no.

141034-42-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AD 5819
AD-5819
AS 5370
AS-5370
DAT 582
DAT-582
N-(1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride
Reactant of Route 3
N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride
Reactant of Route 4
N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride
Reactant of Route 5
N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride
Reactant of Route 6
N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride

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